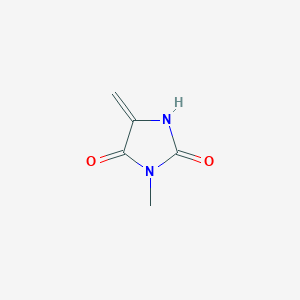
3-Methyl-5-methylideneimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-methylideneimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a methyl group and a methylidene group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-methylideneimidazolidine-2,4-dione typically involves the condensation of benzil and urea in the presence of a base such as sodium hydroxide. The reaction mixture is refluxed in ethanol for a few hours, followed by acidification with hydrochloric acid to obtain the desired product . The general procedure is as follows:
- Dissolve 0.8 grams of benzil (0.25 moles) and 0.4 grams of urea (0.25 moles) in 12 ml of ethanol.
- Add 25 ml of a 2.5 M solution of sodium hydroxide to the mixture.
- Reflux the mixture for 2 hours.
- Pour the reaction mixture into ice-cold water and filter the precipitate.
- Acidify the filtrate with hydrochloric acid to obtain the final product.
- Collect, dry, and recrystallize the product using ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-methylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with hydrogenated double bonds.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Methyl-5-methylideneimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-methylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tankyrase enzymes, which play a crucial role in the Wnt/β-catenin signaling pathway. This inhibition leads to the disruption of cellular processes involved in cancer progression . The compound binds to conserved residues in the enzyme’s active site, resulting in high-affinity interactions and inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
3-Methyl-5-methylideneimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Thiazolidine-2,4-dione: A similar heterocyclic compound with sulfur in the ring, known for its hypoglycemic and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit tankyrase enzymes, making it a promising candidate for cancer therapy .
Propriétés
Numéro CAS |
10045-71-3 |
|---|---|
Formule moléculaire |
C5H6N2O2 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
3-methyl-5-methylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1H2,2H3,(H,6,9) |
Clé InChI |
PATDKEVXTHEWLZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


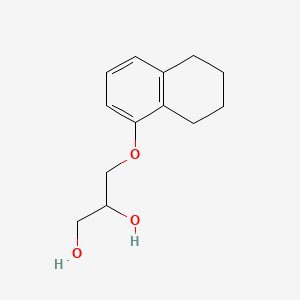
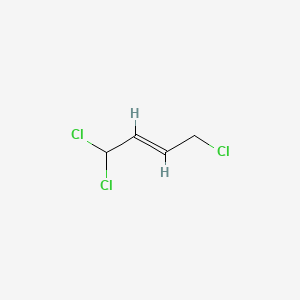
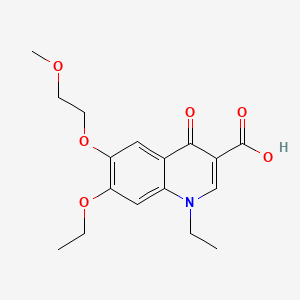

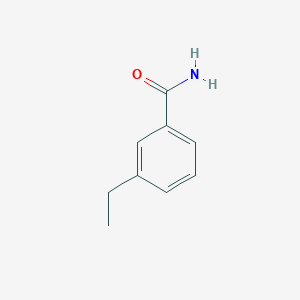
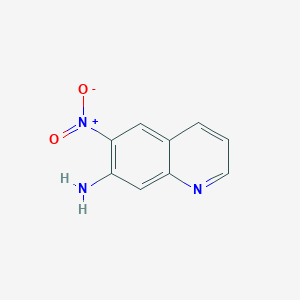
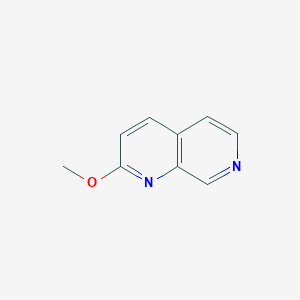
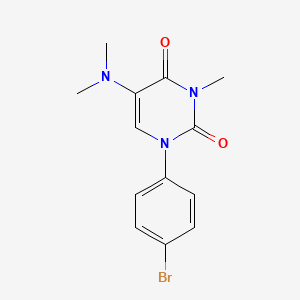
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
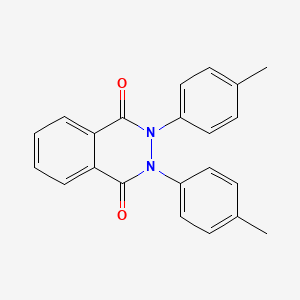

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
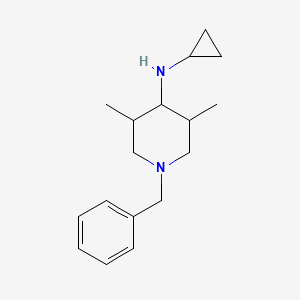
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
